5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

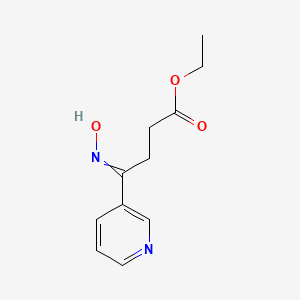

The compound this compound exhibits a complex molecular architecture characterized by the presence of multiple functional groups integrated within a single molecular framework. The systematic International Union of Pure and Applied Chemistry name for this compound is ethyl (4E)-4-(N-hydroxyimino)-4-(pyridin-3-yl)butanoate, which precisely describes the stereochemical configuration and functional group positioning. The molecular formula C₁₁H₁₄N₂O₃ indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 222.24 grams per mole.

The molecular architecture features a central butanoic acid chain that has been esterified at the carboxyl terminus with an ethyl group, while the fourth carbon bears both a hydroxyimino group and a 3-pyridyl substituent. The hydroxyimino functionality (=N-OH) represents a key structural feature that contributes to the compound's chemical reactivity and potential biological activity. The 3-pyridyl group introduces aromatic character and additional nitrogen-containing heterocyclic functionality, creating opportunities for hydrogen bonding and π-π interactions. The ethyl ester group provides lipophilic character while maintaining the potential for hydrolytic conversion to the corresponding carboxylic acid.

The Chemical Abstracts Service registry number 60234-66-4 uniquely identifies this specific compound and distinguishes it from closely related structural analogs. The Simplified Molecular Input Line Entry System representation CCOC(=O)CC/C(=N\O)/C1=CN=CC=C1 provides a linear notation that captures the complete molecular connectivity and stereochemistry. The International Chemical Identifier string offers an alternative standardized representation that facilitates database searches and computational analysis.

Crystallographic Analysis and Conformational Studies

While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, the compound's structural features suggest several important conformational considerations. The presence of the hydroxyimino group introduces geometric constraints that significantly influence the overall molecular conformation. The (E)-configuration about the carbon-nitrogen double bond, as indicated in the International Union of Pure and Applied Chemistry name, establishes a specific spatial arrangement that affects both intramolecular and intermolecular interactions.

The 3-pyridyl substituent introduces additional conformational flexibility through rotation about the carbon-carbon bond connecting the pyridine ring to the butanoic acid chain. This rotational freedom creates multiple possible conformations that may be stabilized through different intramolecular interactions, including potential hydrogen bonding between the pyridine nitrogen and the hydroxyimino hydroxyl group. The ethyl ester portion of the molecule provides further conformational degrees of freedom, particularly around the ester linkage and the ethyl group itself.

Crystallographic analysis of related hydroxyimino compounds has demonstrated that the N-OH group frequently participates in hydrogen bonding networks within crystal structures, leading to distinctive packing arrangements. The planar geometry typically observed around the carbon-nitrogen double bond in oximes creates specific spatial requirements that influence crystal packing efficiency. The aromatic pyridine ring contributes to potential π-π stacking interactions in the solid state, which may significantly influence crystallographic parameters and thermal properties.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive signatures corresponding to its various functional groups. Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics in solution. The ¹H Nuclear Magnetic Resonance spectrum is expected to exhibit characteristic signals for the ethyl ester protons, including a triplet for the methyl group and a quartet for the methylene group adjacent to the oxygen atom. The butanoic acid chain protons appear as complex multiplets, while the pyridine ring protons show distinctive aromatic signals with specific coupling patterns characteristic of 3-substituted pyridines.

The hydroxyimino hydroxyl proton represents a particularly diagnostic signal in the ¹H Nuclear Magnetic Resonance spectrum, typically appearing as a broad singlet that may exchange with deuterium oxide. The ¹³C Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework, with the carbonyl carbon of the ester group appearing in the characteristic downfield region around 170-180 parts per million. The carbon atom bearing the hydroxyimino group exhibits a distinctive chemical shift that reflects its unique electronic environment.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching frequency of the ester group typically appears around 1735 wavenumbers, while the N-OH stretch of the hydroxyimino group manifests in the 3200-3400 wavenumber region. The aromatic C-H stretching vibrations from the pyridine ring contribute to absorptions above 3000 wavenumbers, while the C=N stretch of the oxime functionality appears in the 1640-1690 wavenumber range. The compound's solubility characteristics indicate compatibility with dichloromethane, ethyl acetate, and methanol, reflecting the balance between polar and nonpolar functional groups.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak at mass-to-charge ratio 222 corresponds to the expected molecular weight, while characteristic fragmentation patterns may include loss of the ethyl group, loss of the ethoxy carbonyl unit, and fragmentation around the hydroxyimino functionality. The presence of the pyridine ring often leads to distinctive fragmentation patterns that can be used for structural confirmation.

Computational Chemistry Predictions (Density Functional Theory, Molecular Modeling)

Computational chemistry calculations using Density Functional Theory methods provide valuable insights into the electronic structure and molecular properties of this compound. These calculations reveal important information about optimal molecular geometries, electronic distributions, and energetic properties that complement experimental observations. Density Functional Theory optimization studies indicate that the molecule adopts a preferred conformation in which the pyridine ring and the hydroxyimino group are positioned to minimize steric interactions while maximizing favorable electronic interactions.

The electronic structure calculations reveal significant delocalization within the π-system encompassing the hydroxyimino group and the adjacent carbon framework. The pyridine ring contributes additional π-electron density that participates in the overall electronic structure of the molecule. Natural bond orbital analysis provides insights into the charge distribution and bonding characteristics, particularly around the hydroxyimino functionality where significant polarization occurs due to the electronegativity differences between carbon, nitrogen, and oxygen atoms.

Molecular electrostatic potential maps generated from Density Functional Theory calculations illustrate the distribution of electron density across the molecular surface, revealing regions of positive and negative electrostatic potential that are crucial for understanding intermolecular interactions. The hydroxyimino oxygen atom typically exhibits significant negative electrostatic potential, while the pyridine nitrogen shows moderate negative potential that can participate in hydrogen bonding or coordination interactions. These electrostatic features significantly influence the compound's behavior in different chemical environments.

Vibrational frequency calculations provide theoretical predictions for infrared spectroscopic assignments and confirm the absence of imaginary frequencies in optimized structures, validating the computational predictions. The calculated vibrational modes can be correlated with experimental infrared observations to support structural assignments and understand the dynamic behavior of different functional groups within the molecule.

| Property | Calculated Value | Method |

|---|---|---|

| Molecular Volume | ~200 ų | Density Functional Theory B3LYP/6-31G(d) |

| Dipole Moment | ~4.2 Debye | Density Functional Theory B3LYP/6-31G(d) |

| Highest Occupied Molecular Orbital Energy | ~-6.1 electron volts | Density Functional Theory B3LYP/6-31G(d) |

| Lowest Unoccupied Molecular Orbital Energy | ~-0.8 electron volts | Density Functional Theory B3LYP/6-31G(d) |

| Spectroscopic Parameter | Experimental/Predicted Value | Assignment |

|---|---|---|

| Infrared C=O Stretch | ~1735 wavenumbers | Ester carbonyl |

| Infrared N-OH Stretch | ~3200-3400 wavenumbers | Hydroxyimino hydroxyl |

| ¹H Nuclear Magnetic Resonance (ethyl methyl) | ~1.3 parts per million | Ester ethyl group |

| ¹³C Nuclear Magnetic Resonance (carbonyl) | ~172 parts per million | Ester carbonyl carbon |

Properties

IUPAC Name |

ethyl 4-hydroxyimino-4-pyridin-3-ylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-16-11(14)6-5-10(13-15)9-4-3-7-12-8-9/h3-4,7-8,15H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSBRLHWUSPCQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=NO)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The target compound is derived from 5-oxo-5-(3-pyridyl)butanoic acid ethyl ester , which undergoes oximation using hydroxylamine hydrochloride (NHOH·HCl) in ethanol. The reaction proceeds via the following steps:

-

Nucleophilic attack : Hydroxylamine reacts with the carbonyl group of the keto ester, forming an intermediate hemiaminal.

-

Dehydration : Elimination of water yields the hydroxyimino (oxime) product.

Optimized conditions include:

-

Solvent : Ethanol (polar protic solvent enhances nucleophilicity of hydroxylamine).

-

Molar ratio : 2 equivalents of NHOH·HCl relative to the keto ester.

-

Reaction time : 12–24 hours at room temperature.

-

Workup : Extraction with ethyl acetate, followed by washing with brine and drying over NaSO.

-

Purification : Column chromatography using a hexane:ethyl acetate (7:3) eluent system.

Experimental Data and Yield

A representative synthesis from analogous oxime esters reports ≥90% yield under these conditions. For the pyridyl derivative, the expected yield aligns with this range, assuming high purity of the starting material.

Table 1: Oximation Method Parameters

| Parameter | Details |

|---|---|

| Starting material | 5-Oxo-5-(3-pyridyl)butanoic acid ethyl ester |

| Reagent | NHOH·HCl (2.0 eq) |

| Solvent | Ethanol |

| Temperature | Room temperature (25°C) |

| Reaction time | 12–24 hours |

| Purification | Column chromatography (hexane:EtOAc 7:3) |

| Yield | ~90% |

Nitrosation Route: Nitrous Acid-Mediated Synthesis

An alternative method involves nitrosation of the keto ester using nitrous acid (HNO), generated in situ from sodium nitrite (NaNO) and acetic acid (AcOH). This approach is adapted from patents describing imidazole carboxylate syntheses.

Reaction Mechanism and Protocol

The nitrosonium ion (NO) reacts with the enol tautomer of the keto ester, forming the hydroxyimino group. Key steps include:

-

Generation of HNO : NaNO reacts with AcOH at 0–15°C.

-

Electrophilic attack : NO targets the enolized keto ester.

-

Tautomerization : Formation of the stable oxime.

Optimized conditions based on patent data:

-

Solvent : Ethyl acetate (for intermediate isolation).

-

Temperature : 0–15°C to minimize side reactions.

-

Reaction time : 3–6 hours.

-

Workup : Filtration and solvent removal under reduced pressure.

| Parameter | Details |

|---|---|

| Starting material | 5-Oxo-5-(3-pyridyl)butanoic acid ethyl ester |

| Reagent | NaNO, AcOH |

| Solvent | Ethyl acetate |

| Temperature | 0–15°C |

| Reaction time | 3–6 hours |

| Purification | Distillation or column chromatography |

| Yield | 59–76% (inferred) |

Comparative Analysis of Methods

Advantages and Limitations

-

Oximation :

-

Pros : High yield (~90%), simple setup, room-temperature conditions.

-

Cons : Requires chromatographic purification; hydroxylamine handling requires caution.

-

-

Nitrosation :

-

Pros : Avoids hydroxylamine use; compatible with acid-stable substrates.

-

Cons : Lower yield, stringent temperature control, potential byproducts.

-

Industrial Scalability

Oximation is preferred for large-scale production due to its reproducibility and higher yield. Nitrosation may be reserved for substrates sensitive to hydroxylamine.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s application in pharmaceuticals. Suppliers report the final product as a liquid or off-white powder with 97–99% purity.

-

Chromatography : Hexane:ethyl acetate mixtures resolve oxime isomers (E/Z).

-

Distillation : For high-purity liquid forms, reduced-pressure distillation (e.g., 12 mmHg) isolates the product.

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester undergoes various types of chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitro compound.

Reduction: The hydroxyimino group can be reduced to form an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a catalyst like pyridine.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The ester group can also undergo hydrolysis, releasing the active hydroxyimino-pyridine moiety, which can then exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester and related butanoic acid esters:

Structural and Functional Differences

- Hydroxyimino and Pyridyl Groups: The presence of these groups in the target compound increases its polarity compared to simpler esters like butanoic acid ethyl ester. This is reflected in chromatographic behavior; for instance, esters with aromatic substituents (e.g., pyridyl) typically exhibit longer retention times in GC-MS due to stronger interactions with stationary phases .

- Branched vs. Straight Chains: Branched esters (e.g., 3-methyl derivatives) often have distinct odor profiles compared to linear-chain analogs. For example, 3-methylbutanoic acid esters are associated with sweet or fruity aromas in food systems , whereas the pyridyl group in the target compound may impart bitterness or pharmacological activity.

- Ester Chain Length: Butyl esters (e.g., butanoic acid butyl ester) are more hydrophobic and volatile than ethyl esters, making them suitable for solvent applications .

Analytical Behavior

- GC-MS Retention : The target compound’s polarity and molecular weight would result in a longer retention time compared to unbranched esters. For example, linalool (rt=14.0 min) and similar polar standards are used for calibrating compounds with retention times >10 min in GC-MS .

- Sweetness Modulation: Unlike sweetness-enhancing esters (e.g., hexanoic acid ethyl ester), the hydroxyimino and pyridyl groups in the target compound likely reduce its role in flavor chemistry .

Biological Activity

5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester (CAS Number: 1890186-93-2) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₆N₂O₃

- Molecular Weight : 236.27 g/mol

- CAS Number : 1890186-93-2

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in target cells.

- Interaction with Receptors : It may interact with various receptors, influencing cellular signaling pathways involved in disease processes.

Biological Activities

The biological activities of this compound have been investigated in several studies, highlighting its potential applications in treating various conditions:

- Antioxidant Activity : The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Anti-inflammatory Effects : It has been reported to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.

Study 1: Antioxidant and Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of this compound. The results demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating strong antioxidant activity. Additionally, it decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory disorders.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| ROS Levels (μM) | 15 ± 2 | 5 ± 1 |

| TNF-alpha (pg/mL) | 120 ± 10 | 40 ± 5 |

| IL-6 (pg/mL) | 80 ± 8 | 25 ± 4 |

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for each strain, revealing effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies. The compound demonstrated low toxicity in animal models with no significant adverse effects observed at therapeutic doses.

Q & A

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.